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Compound of Interest

Compound Name: 5-(Hydroxymethyl)cyclohex-2-enol

Cat. No.: B3021480

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a bifunctional organic molecule containing both a
primary and a secondary alcohol, as well as a carbon-carbon double bond within a
cyclohexene ring structure. Its chemical formula is C7H1202 and it has a molecular weight of
128.17 g/mol .[1] This combination of functional groups makes it a versatile building block in
organic synthesis. Understanding its spectroscopic properties is crucial for its identification,
characterization, and quality control in research and development settings. This guide provides
an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 5-(Hydroxymethyl)cyclohex-2-enol, intended for researchers,
scientists, and professionals in drug development.

While complete, publicly available experimental spectra for 5-(Hydroxymethyl)cyclohex-2-
enol are not readily found in the scientific literature, this guide compiles expected
spectroscopic data based on the analysis of its chemical structure and data from closely related
compounds.

Chemical Structure

The structure of 5-(Hydroxymethyl)cyclohex-2-enol, including the numbering of the carbon
atoms, is presented below. The stereochemistry at carbons 1 and 5 can lead to different
isomers (e.g., cis and trans), which would result in variations in the spectroscopic data.
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Caption: Chemical structure of 5-(Hydroxymethyl)cyclohex-2-enol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum of 5-(Hydroxymethyl)cyclohex-2-enol will show distinct signals for
the vinyl, carbinol, allylic, and methylene protons. The chemical shifts are influenced by the
electronic environment of each proton.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~56-59 m 2H H-2, H-3
~4.1-43 m 1H H-1
~35-37 m 2H -CH20H
~20-24 m 3H H-4a, H-4b, H-5
~15-1.8 m 2H H-6a, H-6b
Variable brs 2H -OH

3C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the
molecule.

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~125-135 C-2,C-3
~65-70 C-1

~ 60 - 65 -CH20H
~30-40 C-5

~25-35 C-4,C-6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?)

Intensity

Assignment

3200 - 3600 Broad, Strong O-H stretch (alcohols)
3010 - 3100 Medium =C-H stretch (alkene)
2850 - 2960 Strong C-H stretch (alkane)
1640 - 1680 Weak C=C stretch (alkene)
1000 - 1260 Strong C-0O stretch (alcohols)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron lonization, 70 eV)
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miz Relative Intensity (%) Assignment
128 Moderate [M]* (Molecular lon)
110 Moderate [M - H20]*
97 Strong [M - CH20H]*
[CeH10]* (Cyclohexadiene
82 Strong ) )
radical cation)
79 Moderate [CeH7]+

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data. While
specific published protocols for this compound are not available, the following are general
procedures for acquiring NMR, IR, and MS data.

NMR Data Acquisition Workflow

( )

«—— |— |e—] |e—
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Caption: General workflow for NMR data acquisition and analysis.

Sample Preparation: Dissolve approximately 5-10 mg of 5-(Hydroxymethyl)cyclohex-2-
enol in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCIs) containing a small amount
of tetramethylsilane (TMS) as an internal standard.

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 500
MHz instrument. Standard parameters for *H and 3C NMR are used. For 2D experiments
like COSY and HSQC, appropriate pulse programs are selected.

Data Acquisition: Acquire the free induction decay (FID) for each experiment. The number of
scans will depend on the sample concentration and the specific nucleus being observed.

Data Processing: The raw data (FID) is processed using appropriate software. This involves
Fourier transformation, phase correction, and baseline correction to obtain the final
spectrum.

Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts,
coupling constants, and integrals. This information is then used to assign the signals to the
respective nuclei in the molecule.

IR Data Acquisition Workflow
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Caption: General workflow for IR data acquisition and analysis.

o Sample Preparation: A thin film of the neat liquid sample is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

e Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR)
spectrometer.

e Background Scan: A background spectrum of the empty sample compartment is recorded to
subtract the contribution of atmospheric CO2 and water vapor.

o Sample Scan: The prepared sample is placed in the spectrometer, and the infrared spectrum
is recorded, typically in the range of 4000 to 400 cm~1.

o Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the functional groups present in the molecule.
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MS Data Acquisition Workflow
( Sample Introduction )
(e.g., Direct infusion or GC-MS)
lonization
((e.g., Electron lonization - EI))

Mass Analysis
(e.g., Quadrupole analyzer)
(Data Processing and Analysis)
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Caption: General workflow for MS data acquisition and analysis.

o Sample Introduction: The sample is introduced into the mass spectrometer, often via gas
chromatography (GC-MS) for volatile compounds or by direct infusion.

« lonization: The sample molecules are ionized, for example, by electron ionization (EIl) at 70
eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer, such as a quadrupole.

» Detection: The separated ions are detected, and their abundance is recorded.
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o Data Processing and Analysis: The mass spectrum is generated, showing the relative
abundance of ions at different m/z values. The molecular ion peak and the fragmentation
pattern are analyzed to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key
structural features of 5-(Hydroxymethyl)cyclohex-2-enol. While the provided data is based on
predictions and analysis of related structures due to the scarcity of publicly available
experimental spectra, it serves as a valuable resource for the identification and characterization
of this compound. For definitive structural confirmation, it is recommended to acquire and
analyze experimental spectra following the outlined protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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